molecular formula C18H19N3O3S2 B2524820 ethyl 4-(cyanosulfanyl)-5-[4-(dimethylamino)benzamido]-3-methylthiophene-2-carboxylate CAS No. 681162-74-3

ethyl 4-(cyanosulfanyl)-5-[4-(dimethylamino)benzamido]-3-methylthiophene-2-carboxylate

Cat. No.: B2524820
CAS No.: 681162-74-3
M. Wt: 389.49
InChI Key: RNGMQFRDMQSHIW-UHFFFAOYSA-N
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Description

Ethyl 4-(cyanosulfanyl)-5-[4-(dimethylamino)benzamido]-3-methylthiophene-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, a cyanosulfanyl group, and a dimethylamino benzamido group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(cyanosulfanyl)-5-[4-(dimethylamino)benzamido]-3-methylthiophene-2-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur, cyanide sources, and dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents play a crucial role in enhancing the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyanosulfanyl)-5-[4-(dimethylamino)benzamido]-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Ethyl 4-(cyanosulfanyl)-5-[4-(dimethylamino)benzamido]-3-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(cyanosulfanyl)-5-[4-(dimethylamino)benzamido]-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The cyanosulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The dimethylamino benzamido group may interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(cyanosulfanyl)-5-[4-(dimethylamino)benzamido]-3-methylthiophene-2-carboxylate is unique due to the presence of the thiophene ring and the combination of cyanosulfanyl and dimethylamino benzamido groups.

Properties

IUPAC Name

ethyl 5-[[4-(dimethylamino)benzoyl]amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-5-24-18(23)15-11(2)14(25-10-19)17(26-15)20-16(22)12-6-8-13(9-7-12)21(3)4/h6-9H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGMQFRDMQSHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)N(C)C)SC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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